molecular formula C12H11Cl2NO B1469969 5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350761-14-6

5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1469969
CAS No.: 1350761-14-6
M. Wt: 256.12 g/mol
InChI Key: SWSQBCRKAZHNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Melting Point : Approximately 198°C (388°F)

Synthesis Analysis

The synthesis of this compound involves various methods. One notable approach is through multicomponent reactions (MCRs). These reactions allow the combination of more than two starting materials to form a single product. In the case of 5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde, MCRs offer an inherently sustainable route for generating complex molecules. Researchers have explored its applications in assembling pharmaceutically interesting scaffolds .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring with chlorine substituents at positions 5 and 7. The aldehyde group (–CHO) is attached to position 3 of the indole ring. The orthorhombic crystal structure reveals specific lattice constants .


Chemical Reactions Analysis

This compound serves as a versatile precursor for active molecules. Its derivatives play a crucial role in multicomponent reactions (MCRs). These inherently sustainable reactions have been explored from 2014 to 2021. Researchers continue to investigate its potential in assembling biologically relevant scaffolds .


Physical and Chemical Properties Analysis

  • Safety Information : Warning labels (H315, H319, H335) and precautionary statements (P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501) apply

Scientific Research Applications

Heterocyclic Compound Synthesis

Indole carbaldehydes are crucial intermediates in the synthesis of heterocyclic compounds. For example, reactions involving chloro-substituted indole carbaldehydes with aromatic amines or triazole-thiols have been reported to yield novel pyrimido[1,2-a]indoles and triazolo(thiadiazepino)indoles, respectively. These compounds have potential applications in the development of pharmaceuticals due to their unique structural and chemical properties (Suzdalev et al., 2013; Vikrishchuk et al., 2019).

Green Synthetic Methods

Indole-3-carbaldehyde derivatives, including those with halogen substitutions, have been explored for their utility in green chemistry. For instance, ZnO nanoparticle-catalyzed Knoevenagel condensation under solvent-free conditions demonstrates an environmentally friendly synthetic route with applications in medicinal chemistry, showcasing efficient yields and short reaction times (Madan, 2020).

Catalysis and Material Science

Indole carbaldehyde frameworks serve as ligands in the development of catalytic systems. Research involving the synthesis of Schiff bases from indole carbaldehydes has shown their utility in creating efficient catalysts for various chemical reactions, indicating potential applications in organic synthesis and material science (Singh et al., 2017).

Antimicrobial and Anticancer Activities

Compounds synthesized from indole-3-carbaldehyde have been evaluated for their biological activities, including antimicrobial and anticancer properties. Semicarbazone derivatives of indole-3-carbaldehyde showed promising antibacterial activities against several strains, highlighting the compound's potential in drug development (Carrasco et al., 2020).

Molecular Modeling and Drug Design

Indolylidine isoxazoles derived from indole carbaldehydes have been studied for their anti-cancer activity, supported by molecular modeling studies. Such research underscores the importance of indole derivatives in the design and discovery of new therapeutic agents (Reddy & Reddy, 2020).

Future Directions

: Sigma-Aldrich: 5,7-Dichloro-1H-indole : Wikipedia: Indole-3-carbaldehyde

Biochemical Analysis

Biochemical Properties

5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or active sites on enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, this compound may affect the expression of genes involved in inflammatory responses and cell proliferation, thereby impacting cellular functions and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, indole derivatives are known to inhibit or activate enzymes by binding to their active sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways and cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability depending on environmental conditions . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular functions, such as changes in cell proliferation, apoptosis, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects of this compound is essential for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives are known to undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound may localize to specific compartments or organelles, influencing its accumulation and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been reported to localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

5,7-dichloro-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c1-7(2)15-5-8(6-16)10-3-9(13)4-11(14)12(10)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSQBCRKAZHNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C(=CC(=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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